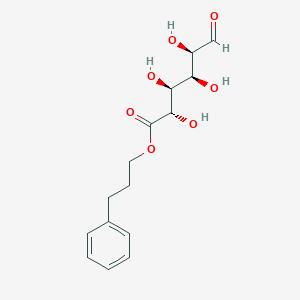
D-Glucuronic acid 3-phenylpropyl ester
Descripción general
Descripción
D-Glucuronic acid 3-phenylpropyl ester is a biomedicine used in the treatment of liver diseases, such as hepatitis and cirrhosis . This compound exhibits hepatoprotective properties and aids in detoxification processes within the liver . It can also be utilized as a precursor in the synthesis of other pharmaceutical compounds targeting hepatic disorders .
Synthesis Analysis
The production of D-Glucuronic acid by biocatalysis has become a promising alternative method because of its high efficiency and environmental friendliness . Different production methods include single enzyme catalysis, multi-enzyme cascade, whole cell catalysis and co-culture, as well as the intervention of some special catalysts . During the synthesis of model compounds, hydrogen bond-mediated aglycone delivery was used as an α-directing stereocontrol approach in the glucuronidation reaction .Molecular Structure Analysis
D-Glucuronic acid is a sugar acid derived from glucose, with its sixth carbon atom oxidized to a carboxylic acid . It can exist as a linear (carboxo-) aldohexose or as a cyclic hemiacetal (furanose or pyranose) . The molecular formula of D-Glucuronic acid 3-phenylpropyl ester is C15H20O7 .Chemical Reactions Analysis
D-Glucuronic acid can be generated through the oxidation of the primary alcohol hydroxyl group of glucose into a carboxyl group . It can combine with endogenous and exogenous toxic substances such as phenol and hydroxyl and amino and alcohol groups in the liver to produce uronic acid substances .Physical And Chemical Properties Analysis
The molecular weight of D-Glucuronic acid 3-phenylpropyl ester is 312.32 . More detailed physical and chemical properties are not available in the retrieved sources.Aplicaciones Científicas De Investigación
Catalysis and Synthesis
D-Glucuronic acid (GlcA) and its derivatives are explored for various applications, including the synthesis of bioactive molecules and surface-active compounds. Glucuronidation is a crucial detoxification process, with glucopyranuronate derivatives serving as glycosyl donors for the glucuronidation of pharmacologically active compounds. These compounds are synthesized from ester glucuronates with free anomeric hydroxyls, playing a significant role in the development of cancer therapies, such as antibody-directed enzyme prodrug therapy (ADEPT) and prodrug monotherapy (PMT). The synthesis of nontoxic prodrugs from imidate glucuronate derivatives highlights the importance of GlcA in developing therapeutic strategies. Additionally, the use of Lewis-acidic polyoxometalates as reusable catalysts for the synthesis of glucuronic acid esters under microwave irradiation demonstrates the eco-friendly approach to producing these important industrial products, including sugar-based esters investigated for their biosurfactant, emulsifying, and stabilizing properties in food and cosmetic industries (Bosco et al., 2010).
Enzymatic Activity and Assays
Glucuronoyl esterases (GEs) are enzymes that play a crucial role in microbial degradation of plant cell walls, targeting ester bonds between lignin alcohols and xylan-bound 4-O-methyl-D-glucuronic acid. The development of assays for GE activity, utilizing commercially available benzyl D-glucuronic acid ester and other model compounds, has facilitated the characterization and screening of these enzymes. These assays are vital for understanding the enzymatic mechanisms involved in biomass degradation and have potential biotechnological applications for improving the saccharification of plant biomass. Studies on the characterization of GEs on glucuronic acid ester model compounds further enrich our understanding of these enzymes, promising auxiliary enzymes to enhance plant biomass saccharification (Sunner et al., 2015).
Mecanismo De Acción
Direcciones Futuras
The production of D-Glucuronic acid by biocatalysis has become a promising alternative method because of its high efficiency and environmental friendliness . Future research could focus on enzyme engineering strategies, including the application of enzyme immobilized scaffold, enzyme mutation, and high-throughput screening . These strategies provide good ideas for the research of D-Glucuronic acid biocatalysis .
Propiedades
IUPAC Name |
3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O7/c16-9-11(17)12(18)13(19)14(20)15(21)22-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9,11-14,17-20H,4,7-8H2/t11-,12+,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCANNABFZDODS-CRWXNKLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC(=O)C(C(C(C(C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCOC(=O)[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glucuronic acid 3-phenylpropyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




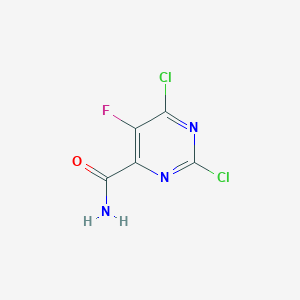
![9-[2-(methylamino)ethyl]-9H-purin-6-amine, trifluoroacetic acid](/img/structure/B1460340.png)
![Thieno[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B1460342.png)
![1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/structure/B1460343.png)
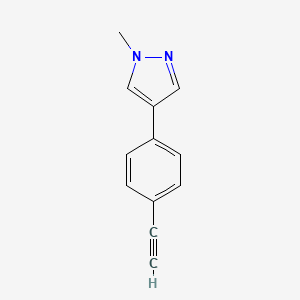
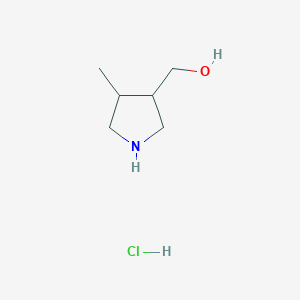
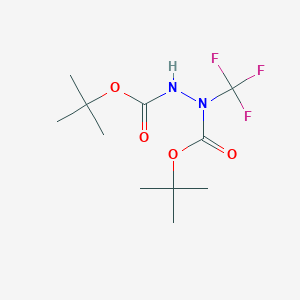

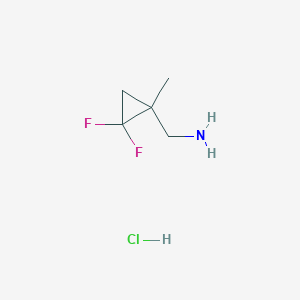
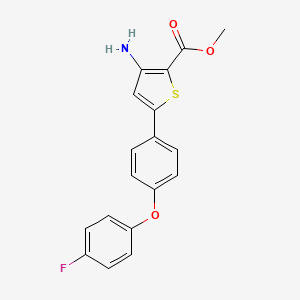


![3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoic acid hydrochloride](/img/structure/B1460359.png)